molecular formula C21H20O3 B4637103 7-[(3,5-DIMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

7-[(3,5-DIMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

Cat. No.: B4637103
M. Wt: 320.4 g/mol
InChI Key: HRFUSXNJASVUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(3,5-DIMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound with a unique structure that combines a cyclopenta[c]chromen-4-one core with a 3,5-dimethylphenylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3,5-DIMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of a suitable precursor to form the chromen-4-one core. This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization under acidic conditions.

    Introduction of the 3,5-Dimethylphenylmethoxy Group: The 3,5-dimethylphenylmethoxy group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the chromen-4-one core with a suitable 3,5-dimethylphenylmethoxy precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reaction to industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-[(3,5-DIMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can lead to alcohols or alkanes.

Scientific Research Applications

7-[(3,5-DIMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-[(3,5-DIMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-METHOXY-2,8-DIMETHYL-3-(4-PROPYL-PHENOXY)-CHROMEN-4-ONE
  • 3,5-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one
  • 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one

Uniqueness

7-[(3,5-DIMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to its specific combination of a cyclopenta[c]chromen-4-one core with a 3,5-dimethylphenylmethoxy substituent. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

7-[(3,5-dimethylphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-13-8-14(2)10-15(9-13)12-23-16-6-7-18-17-4-3-5-19(17)21(22)24-20(18)11-16/h6-11H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFUSXNJASVUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(3,5-DIMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 2
Reactant of Route 2
7-[(3,5-DIMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 3
Reactant of Route 3
7-[(3,5-DIMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 4
7-[(3,5-DIMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 5
7-[(3,5-DIMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 6
7-[(3,5-DIMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

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